gamma-Chlordene

Description

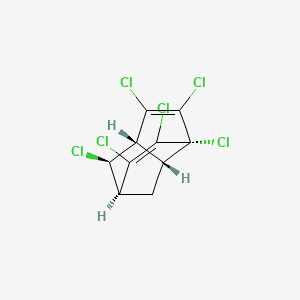

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,7R,8R,10R)-2,3,4,5,6,10-hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6/c11-5-2-1-3-4(5)7(13)9(15)10(3,16)8(14)6(2)12/h2-5H,1H2/t2-,3+,4+,5+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGYVZYRIHEIML-VDNDHTCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C1C(C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H]1[C@@](C(=C2Cl)Cl)(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912347 | |

| Record name | gamma-Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56641-38-4 | |

| Record name | gamma-Chlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056641384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Isomeric Production

Precursor Chemistry: Hexachlorocyclopentadiene (B6142220) and Cyclopentadiene (B3395910) Adduct Formation to Chlordene (B1668713)

The foundational step in the synthesis of chlordane (B41520) isomers is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds. In this process, hexachlorocyclopentadiene (HCCP) acts as the diene and reacts with cyclopentadiene, the dienophile, to form the adduct known as chlordene. nih.govnih.govacs.org This cycloaddition reaction is a cornerstone in the production of all cyclodiene insecticides. nih.gov

The reaction involves the [4+2] cycloaddition of the four pi-electrons from the conjugated diene (hexachlorocyclopentadiene) and the two pi-electrons from the dienophile (cyclopentadiene) to form a new six-membered ring. nih.gov The product of this condensation, chlordene (specifically, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene), serves as the direct precursor for the subsequent chlorination step. nih.govnih.gov

Chlorination Processes and Gamma-Chlordene Synthesis

Following the synthesis of chlordene, the next stage involves the addition of chlorine across the double bond of the cyclopentene (B43876) ring. This chlorination process is not highly selective and results in a complex mixture of chlordane isomers and other related compounds. nih.gov The reaction is typically catalyzed by a Lewis acid. nih.gov

The technical-grade chlordane produced is a mixture of over 140 different compounds. cdc.gov However, the primary components are the stereoisomers of chlordane, namely cis-chlordane (B41515) (also known as α-chlordane) and trans-chlordane (B41516) (commonly referred to as gamma-chlordane). cdc.govwho.int The ratio of these isomers can vary depending on the specific manufacturing process. cdc.gov

Different analyses of technical chlordane have reported varying compositions. One description indicates that technical chlordane may contain approximately 24% trans-chlordane (gamma-chlordane) and 19% cis-chlordane (alpha-chlordane). who.int Another analysis of a technical chlordane sample identified 15% cis-chlordane and 15% trans-chlordane. epa.gov Other significant components in the technical mixture include chlordene isomers, heptachlor (B41519), and nonachlor. who.int

Isomeric Isolation and Purification Methodologies

Given the complex isomeric mixture produced during the synthesis of chlordane, the isolation and purification of a specific isomer like gamma-chlordane requires sophisticated separation techniques. The close structural similarity and physical properties of the isomers make this a challenging task.

Several methods have been explored for the separation of chlordane isomers:

Fractional Crystallization: This technique exploits the differences in solubility and crystal formation of the various isomers in a given solvent at different temperatures. By carefully controlling the crystallization conditions, it is possible to selectively precipitate one isomer from the solution, leaving the others dissolved. While this method can be effective, the co-crystallization of isomers can sometimes occur, making complete separation difficult. researchgate.net

Column Chromatography: This is a widely used method for the separation of chemical mixtures. In the context of chlordane isomers, a solid stationary phase is packed into a column, and the isomeric mixture, dissolved in a liquid mobile phase, is passed through it. The different isomers interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and thus enabling their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns containing smaller stationary phase particles. This results in higher resolution and faster separation times. Preparative HPLC is a powerful technique for isolating and purifying significant quantities of a target compound from a sample. teledynelabs.comwarwick.ac.uk Specific HPLC methods have been developed for the separation of chlordane stereoisomers, including the trans- and cis-enantiomers, often employing chiral stationary phases to achieve separation. chemsociety.org.ngresearchgate.net For instance, the enantiomers of trans-chlordane have been successfully separated using a CHIRALCEL OD column with a hexane (B92381) mobile phase. nih.gov

The selection of the most appropriate purification method depends on the desired purity of the final product and the scale of the operation. For analytical purposes and the production of pure standards, preparative HPLC is often the method of choice due to its high resolving power. gilson.com

Environmental Occurrence and Distribution Dynamics

Atmospheric Transport and Deposition Mechanisms

Gamma-chlordane enters the atmosphere through volatilization from treated soils and water surfaces, as well as through aerial application drift. who.int In the atmosphere, it exists predominantly in the vapor phase, which facilitates its long-range transport. cdc.gov Evidence for this includes the detection of chlordane (B41520) in remote locations such as the Arctic and at a remote mountain site in south-western China, far from its original sources. cdc.govepa.govnih.gov Studies have shown that atmospheric transport is a significant pathway for the contamination of remote ecosystems. diva-portal.orgnilu.no For instance, it is estimated that approximately 3,300 kg of chlordane were deposited annually in Arctic regions. cdc.gov

The transport and dispersion of gamma-chlordane in the atmosphere are influenced by mean wind flow, similar to other air pollutants. researchgate.net While in the atmosphere, gamma-chlordane can undergo degradation, primarily through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 6.2 hours. epa.gov Despite this, a significant portion can be transported long distances before degradation. epa.gov It is estimated that 96% of the airborne chlordane exists in a sorbed state, which may explain its ability to undergo long-range transport without chemical transformation. epa.gov

Deposition of gamma-chlordane from the atmosphere occurs through both wet and dry deposition. epa.gov The detection of chlordane in rainwater and its observed dry deposition in various rural locations confirm these removal pathways. epa.gov For example, cyclodiene pesticides, including chlordane, were found to be relatively abundant in melted snow in the Arctic, indicating efficient scavenging from the air. researchgate.net

Atmospheric concentrations of gamma-chlordane have been monitored in various locations. For instance, at the shores of the Great Lakes, the atmospheric half-life of gamma-chlordane at Lake Michigan and Lake Erie was determined to be 3.2 years. dss.go.th In a study at Signy Island, Antarctica, mean concentrations for chlordanes ranged from 0.04 to 0.9 pg/m³. nerc.ac.uk

Aquatic System Contamination: Water Column and Sediment Partitioning

Due to its hydrophobic nature and low water solubility (0.0001 g/L at 25°C), gamma-chlordane entering aquatic systems tends to partition from the water column and adsorb to particulate matter and organic carbon in sediments. epa.govccme.ca This process leads to the accumulation of chlordane in bed sediments, which then act as a long-term reservoir and a source of exposure for aquatic organisms. who.intccme.caca.gov

Several studies have documented the presence of chlordane in aquatic sediments at concentrations significantly higher than in the overlying water. who.int For example, in a study in southern Florida, chlordane was detected in 30% of 214 sediment samples, while no chlordane was detected in 188 surface water samples. who.int Similarly, in Hawaii, chlordane was found in drinking water at a mean level of 1.0 ng/litre, while sediments showed much higher levels of 190 - 378 µg/kg. who.int

The estimated volatilization half-life of chlordane from a representative environmental pond, river, and lake are 18-26, 3.6-5.2, and 14.4-20.6 days, respectively; however, adsorption to sediment significantly reduces the importance of volatilization as a removal process from water. epa.gov Chlordane is persistent in the adsorbed state in the aquatic environment, as evidenced by its presence in sediment core samples. epa.gov Degradation in water is slow, with an estimated biodegradation half-life on the order of months. nih.gov

The following table summarizes findings on gamma-chlordane concentrations in aquatic systems:

| Location | Water Concentration | Sediment Concentration | Reference |

| Southern Florida | Not Detected | Detected in 30% of samples | who.int |

| Hawaii | 1.0 ng/L (mean, drinking water) | 190 - 378 µg/kg | who.int |

| San Francisco Bay Tributaries | - | Trace to 800 µg/kg | who.int |

| Isolated Freshwater Lake (Experimental) | 10 µg/L (initial treatment) | 35.29 µg/kg (after 7 days) | who.int |

| Sankana Dam, Ghana | - | 0.001 - 0.091 mg/kg | gjesm.net |

Terrestrial Soil Matrices: Persistence and Migration Patterns

In terrestrial environments, gamma-chlordane is highly persistent, with a reported soil half-life of up to 4 years, and it can remain in the soil for as long as 20 years. undp.org The persistence is influenced by soil type, with studies showing that the alpha- and gamma-isomers of chlordane are less persistent in mineral sand soil compared to organic mucky soil. who.int

Due to its strong adsorption to soil particles, particularly those with high organic matter content, gamma-chlordane is generally considered to be immobile or only slightly mobile in soil. who.intepa.gov This strong binding limits its vertical migration through the soil profile and the potential for leaching into groundwater. who.intinchem.org It is estimated that generally no more than 15% of the residues migrate below the cultivated layer. who.int However, the detection of chlordane in some groundwaters indicates that movement to groundwater can occur under certain conditions, such as in sandy soils. epa.govfao.org

Volatilization from soil surfaces is a significant dissipation pathway for gamma-chlordane, especially from moist surfaces. epa.gov However, incorporation into the soil can greatly reduce these volatile losses. epa.gov The organic matter and moisture content of the soil can affect the rate of volatilization; higher organic matter reduces volatilization due to greater adsorption, while higher soil moisture can increase it. who.int

The following table presents data on the persistence of chlordane in soil:

| Study Finding | Value | Reference |

| Mean degradation rate (field conditions) | 4.05-28.33%/yr | epa.gov |

| Mean half-life (field conditions) | 3.3 years | epa.gov |

| Soil half-life | 4 years | undp.org |

| Persistence in soil | Up to 20 years | undp.org |

| Reduction of γ-chlordane in soil by Streptomyces sp. A5 | 56% after 28 days | researchgate.net |

Environmental Fate and Transformation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For gamma-chlordene, these pathways primarily include photolysis and oxidation.

Photolysis, or the breakdown of compounds by light, is a potential degradation pathway for gamma-chlordane. While chlordane (B41520) is generally stable in light under normal conditions, the presence of photosensitizers can induce isomerization. who.int For instance, when exposed to photosensitizers like rotenone (B1679576) or benzophenone (B1666685) and short-wave irradiation above 300 nm, some components of chlordane will isomerize. who.int However, in the absence of a photosensitizer on plant foliage, no detectable degradation products of gamma-chlordane were observed. who.int In the atmosphere, chlordane is expected to degrade through photolysis and oxidation. cdc.gov The vapor-phase reaction of chlordene (B1668713) with photochemically-produced hydroxyl radicals has an estimated atmospheric half-life of about 2.0 hours. nih.gov

Oxidation is another key abiotic process affecting gamma-chlordene. In the atmosphere, chlordane is expected to react with photochemically produced hydroxyl radicals. epa.gov The estimated half-life for this vapor-phase reaction is 6.2 hours, suggesting it is a significant chemical removal process. epa.gov Some researchers suggest that alpha- and gamma-chlordane can be oxidized to oxychlordane (B150180) through the intermediate 1,2-dichlorochlordene. who.int

Biotic Degradation Pathways: Biodegradation and Biotransformation

Biotic degradation involves the breakdown of gamma-chlordene by living organisms, primarily microorganisms. This is a crucial pathway for the transformation of this persistent organic pollutant in the environment.

Various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade chlordane and its components. journal-innovations.com Several bacterial genera such as Pseudomonas, Bacillus, and Flavobacterium, and fungi like Aspergillus niger and Penicillium, are known to degrade pesticides. academicjournals.orgnih.gov

Specifically for chlordane, actinobacteria isolated from contaminated soil have shown the capacity to grow in its presence. researchgate.net One strain, identified as Streptomyces sp. A5, was able to degrade chlordane from a culture medium within 24 hours of incubation. researchgate.net In soil experiments, this strain led to a 56% reduction in gamma-chlordane after 28 days. researchgate.net Other studies have also highlighted the potential of Streptomyces strains in chlordane degradation. researchgate.netresearchgate.net The degradation process can be influenced by environmental factors such as temperature, pH, and the presence of other nutrients. academicjournals.orgresearchgate.net

Table 1: Microbial Genera Involved in Pesticide Degradation

| Microbial Group | Genera |

|---|---|

| Bacteria | Pseudomonas, Bacillus, Flavobacterium, Acinetobacter, Arthrobacter, Streptomyces |

| Fungi | Aspergillus niger, Penicillium, Trichoderma |

The metabolism of gamma-chlordane in organisms and the environment leads to the formation of various conversion products. A significant animal metabolite is oxychlordane, which is noted for being more persistent and toxic than the original compound. who.int Both alpha- and gamma-chlordane can be metabolized to oxychlordane. who.int

In plants, such as white cabbage and carrots, three conversion products of gamma-chlordane were identified four weeks after application. who.intwho.int One was identified as chlordene chlorohydrin, and another as dihydroxy-beta-dihydroheptachlor. who.intwho.int In alfalfa, metabolites found after soil treatment with chlordane included 1,2-dichlorochlordene, oxychlordane, and photo-alpha-chlordane, in addition to the parent compounds. who.int Isomerization can also occur, for instance, cis-chlordane (B41515) can be converted to trans-chlordane (B41516) in plants. cdc.gov

Table 2: Metabolic Conversion Products of gamma-Chlordene

| Original Compound | Organism/Environment | Conversion Product(s) |

|---|---|---|

| gamma-Chlordane | Animals | Oxychlordane |

| gamma-Chlordane | White Cabbage, Carrots | Chlordene chlorohydrin, Dihydroxy-beta-dihydroheptachlor |

| Chlordane | Alfalfa | 1,2-Dichlorochlordene, Oxychlordane, Photo-alpha-chlordane |

| cis-Chlordane | Plants | trans-Chlordane |

Persistence and Half-Life in Environmental Compartments

Gamma-chlordane is recognized for its persistence in the environment. ontosight.aifao.org It adsorbs readily to soil particles, which limits its migration through the soil profile and leaching into groundwater. who.intinchem.org However, its detection in some groundwaters indicates that movement can occur, particularly in sandy soils. epa.govfao.org

The half-life of chlordane in soil is considerable, with a mean of 3.3 years reported under field conditions. epa.gov Some studies have found that over 10% of the initially applied amount of chlordane can remain in the soil for ten years or more. fao.org For example, 15 years after application to a sandy loam soil, approximately 15% of the chlordane residues remained, with the alpha and gamma isomers being the main components. who.int In aquatic environments, chlordane residues tend to move quickly from the water column to the sediment, where they persist. who.int In one study, the half-lives of gamma- and alpha-chlordane in fish were determined to be 7.1 and 5.9 days, respectively. nih.gov

The elimination of gamma-chlordane from the bodies of rats was found to be biphasic. The initial rapid phase had half-lives in the kidneys and liver ranging from 5.9 to 9.6 hours. cdc.gov The slower, terminal phase of elimination from these organs had half-lives of 4.4 to 5.0 days. cdc.gov In contrast, elimination from adipose tissue was slower, with a half-life of around 8 to 9 days. cdc.gov

Table 3: Half-Life of Chlordane in Different Environmental and Biological Compartments

| Compartment | Half-Life | Reference |

|---|---|---|

| Soil (field conditions) | 3.3 years (mean) | epa.gov |

| Fish (gamma-chlordane) | 7.1 days | nih.gov |

| Rat (kidney/liver - rapid phase) | 5.9 - 9.6 hours | cdc.gov |

| Rat (kidney/liver - terminal phase) | 4.4 - 5.0 days | cdc.gov |

| Rat (adipose tissue) | 8.4 - 9.1 days | cdc.gov |

Bioaccumulation, Bioconcentration, and Biomagnification in Ecosystems

Bioaccumulation in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides, in an organism. Gamma-chlordane has been shown to bioaccumulate in a wide range of both aquatic and terrestrial species.

In aquatic environments, invertebrates play a crucial role in the transfer of chlordane (B41520) through food webs. oup.com Studies on the freshwater crustacean Daphnia magna revealed that trans-chlordane (B41516) (gamma-chlordane) bioaccumulated to a greater extent than the cis-isomer (alpha-chlordane), despite the cis-isomer being predominant in the test medium. oup.com After a 40-day exposure, the bioaccumulation factor for chlordane in daphnids reached 10,600 on a wet weight basis. oup.com Fish also demonstrate significant uptake; for instance, spot and sheepshead minnows were found to concentrate gamma-chlordane by factors ranging from 3,700 to 16,800 within just four days. who.int In a study of Edku Lake in Egypt, γ-Chlordane was detected in Tilapia sp., indicating its presence and accumulation in fish tissues from contaminated waters. scispace.com

In terrestrial ecosystems, limited bioaccumulation has been observed in the adipose tissue of various organisms. who.int Soil-dwelling invertebrates, such as the earthworm species Glyphidrilus annandalei, have been found to accumulate pesticide residues from agricultural soils. Analysis of these earthworms from the Kuttanad agroecosystem in India revealed the presence of γ-chlordane at a concentration of 0.10 ng/g. nih.gov Chlordane has also been detected in the fat of pigs and in the milk and cheese produced by cows that were fed treated alfalfa, demonstrating its ability to enter the human food chain through agricultural pathways. who.int

Bioconcentration Factors Across Trophic Levels

The bioconcentration factor (BCF) quantifies the accumulation of a chemical in an organism directly from the surrounding medium (typically water) at a steady state. High BCF values are indicative of a substance's propensity to be absorbed and retained by biota. Gamma-chlordane and its related compounds exhibit high BCFs, particularly in aquatic organisms.

Studies have reported a wide range of BCFs across different species. For freshwater rainbow trout, a BCF of 18,500 has been recorded for chlordane. cdc.govcdc.gov Invertebrates show exceptionally high concentration capabilities; BCFs for Daphnia magna have been measured in the range of 15,000 to 175,000, while for Hyallela azteca, values ranged from 41,000 to 124,000. who.int Research on Tilapia sp. found that the BCF for γ-Chlordane from water to both muscle and gills exceeded 1,000. scispace.com In contrast, bioconcentration factors in terrestrial mammals are generally less than 1. who.int

The following table summarizes key bioconcentration factors for chlordane compounds in various organisms.

| Organism | Compound/Mixture | Bioconcentration Factor (BCF) | Source Medium | Citation |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Chlordane | 18,500 | Freshwater | cdc.govcdc.gov |

| Spot (Leiostomus xanthurus) | gamma-Chlordane | 3,700 - 14,800 | Marine Water | who.int |

| Sheepshead Minnow (Cyprinodon variegatus) | gamma-Chlordane | 9,000 - 16,800 | Marine Water | who.int |

| Daphnia magna (Water Flea) | Chlordane | 15,000 - 175,000 | Freshwater | who.int |

| Hyallela azteca (Amphipod) | Chlordane Isomers | 41,000 - 124,000 | Freshwater | who.int |

| Tilapia sp. | gamma-Chlordane | >1,000 | Freshwater (Water to Muscle/Gills) | scispace.com |

| Hydrilla verticillata (Submerged Plant) | Chlordane | 1,060 | Freshwater | cdc.govcdc.gov |

Advanced Analytical Methodologies for Environmental Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are central to the analysis of gamma-chlordane, providing the necessary separation from other related compounds and environmental interferences.

Gas chromatography with an electron capture detector (GC-ECD) is a widely used and highly sensitive technique for the analysis of organochlorine pesticides like gamma-chlordane. thermofisher.comnih.gov The presence of chlorine atoms in the gamma-chlordane molecule makes it an ideal target for the ECD, which offers excellent selectivity and sensitivity for halogenated compounds. thermofisher.comthermofisher.com This method is often employed for screening and quantification in various environmental samples, including water, soil, and biological tissues. thermofisher.comshimadzu.com

The GC-ECD method involves extracting the analyte from the sample matrix, followed by a cleanup procedure to remove interfering substances. nih.govshimadzu.com The extract is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. shimadzu.com As the separated components exit the column, they are detected by the ECD.

Several studies have demonstrated the effectiveness of GC-ECD for gamma-chlordane analysis. For instance, a method developed for analyzing organochlorinated pesticides in extracts from solid and liquid matrices showed good performance for gamma-chlordane. thermofisher.com Another study on the determination of chlordane (B41520) in food samples utilized GC-ECD after extraction and purification, achieving low limits of quantification. researchgate.net U.S. EPA Method 8081 also outlines the use of GC-ECD for the determination of organochlorine pesticides, including gamma-chlordane, in extracts from solid and liquid matrices. epa.gov

Table 1: Performance Data for GC-ECD Analysis of gamma-Chlordane

| Parameter | Value | Reference |

| Limit of Detection | Varies by matrix, can be as low as 0.002 µg/kg | researchgate.net |

| Retention Time | 15.34 min (under specific conditions) | thermofisher.com |

| Repeatability (RSD%) | 2.69% (for a 10 ppb standard) | thermofisher.com |

This table is interactive. Click on the headers to sort the data.

It is important to note that while GC-ECD is highly sensitive, it can be susceptible to interferences from co-eluting compounds, especially in complex matrices. shimadzu.comgcms.cz Therefore, confirmation of positive results using a secondary, more specific method like mass spectrometry is often recommended. shimadzu.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly specific technique used for the confirmation and quantification of gamma-chlordane in environmental samples. core.ac.ukscispec.co.th It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. core.ac.uk After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification. core.ac.uk

GC-MS can be operated in different modes for enhanced sensitivity and selectivity. Selected Ion Monitoring (SIM) mode, for example, increases sensitivity by monitoring only specific ions characteristic of gamma-chlordane. core.ac.uk Tandem mass spectrometry (MS/MS) offers even greater specificity by isolating a specific parent ion and then fragmenting it to produce unique product ions, effectively reducing matrix interference. scispec.co.ththermofisher.com

Several studies have highlighted the utility of GC-MS for gamma-chlordane analysis. It has been used to identify and quantify chlordane components in human adipose tissue and technical chlordane mixtures. core.ac.uk The technique is also integral to various EPA methods for the analysis of organochlorine pesticides. cromlab-instruments.es For instance, the analysis of chlorinated pesticides in vegetable matrices has shown the enhanced sensitivity and identification capabilities of GC-MS/MS over full scan GC-MS. scispec.co.th

Table 2: Key Mass Spectrometry Ions for gamma-Chlordane Identification

| Ion Type | m/z (mass-to-charge ratio) | Reference |

| Molecular Ion Cluster | Varies with isotopes | core.ac.uk |

| Fragment Ions | 271.8 -> 236.9 (in MS/MS) | lcms.cz |

This table is interactive. Users can filter by ion type.

The specificity of GC-MS makes it an invaluable tool for confirming results obtained by less specific detectors like ECD and for providing accurate quantification in complex environmental samples. shimadzu.comcromlab-instruments.es

Gamma-chlordane is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. oup.comepa.gov Chiral gas chromatography is a specialized technique used to separate and quantify these individual enantiomers. oup.com This is important because the enantiomers can have different biological activities and degradation rates in the environment. nih.gov The analysis of enantiomeric fractions (EFs) can provide insights into the sources and fate of chlordane contamination. nih.gov

Chiral GC analysis typically employs a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. oup.comoup.comdss.go.th The different interactions between the enantiomers and the CSP allow for their separation. The separated enantiomers can then be detected by either an electron capture detector (ECD) or a mass spectrometer (MS). oup.comdss.go.th

Research has shown that the enantiomeric composition of chlordane can vary in different environmental compartments and organisms. researchgate.net For example, studies have investigated the enantiomeric ratios of chlordane-related compounds in the air near the Great Lakes and in soils. nih.govdss.go.th Different cyclodextrin-based columns, such as permethylated β- and γ-cyclodextrin, have been used to achieve enantioseparation of chlordane isomers. oup.comnih.gov The elution order of the enantiomers can sometimes be reversed on different chiral columns. dss.go.th

Table 3: Chiral GC Columns Used for gamma-Chlordane Enantioseparation

| Chiral Stationary Phase | Column Example | Reference |

| Permethylated β-cyclodextrin | BGB-172 | ee-net.ne.jp |

| Permethylated γ-cyclodextrin | GAMMA-DEX-120 | oup.comepa.gov |

| 20% tert-butyldimethylsilylated beta-cyclodextrin | BGB-172 | ee-net.ne.jp |

This table is interactive and can be sorted by stationary phase.

The enantioselective analysis of gamma-chlordane provides a more detailed understanding of its environmental behavior and toxicological implications.

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of gamma-chlordane in environmental samples necessitates efficient sample preparation and extraction protocols to isolate the analyte from complex matrices such as soil, water, sediment, and biological tissues. brjac.com.br The choice of extraction method depends on the sample type and the target analytes. epa.gov

Commonly used extraction techniques include liquid-liquid extraction (LLE), Soxhlet extraction, ultrasonic extraction, and pressurized fluid extraction (PFE). epa.govbrjac.com.br For aqueous samples, LLE with a solvent like methylene (B1212753) chloride is often used. epa.gov Solid samples like soil and sediment can be extracted using methods such as Soxhlet with a hexane-acetone mixture or ultrasonic extraction. epa.govbrjac.com.br

Following extraction, a cleanup step is typically required to remove co-extracted interfering compounds that could affect the chromatographic analysis. nih.govepa.gov Common cleanup techniques include adsorption chromatography using materials like Florisil or silica (B1680970) gel. nih.govresearchgate.net Gel permeation chromatography (GPC) is also used, particularly for samples with high lipid content, such as biological tissues. nih.gov

For example, U.S. EPA Method 8081 suggests various extraction methods depending on the matrix, including separatory funnel extraction for aqueous samples and Soxhlet or ultrasonic extraction for solid samples. epa.gov The method also details cleanup procedures using Florisil. epa.gov Similarly, the analysis of chlordane in food has involved extraction followed by cleanup on Florisil and GPC. researchgate.net The glassware used for sample preparation must be meticulously cleaned to avoid contamination. iu.edu

Method Validation and Quality Assurance in Environmental Analysis

Method validation and quality assurance (QA) are critical components of environmental analysis to ensure the reliability and accuracy of the data generated. jst.go.jp For gamma-chlordane analysis, this involves a series of procedures to demonstrate that the analytical method is suitable for its intended purpose.

Key aspects of method validation include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Linearity is determined by analyzing a series of standards at different concentrations to establish a calibration curve. thermofisher.com Accuracy is often evaluated by analyzing certified reference materials (CRMs) or by performing spiking experiments where a known amount of the analyte is added to a sample and the recovery is measured. researchgate.net Precision is assessed by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD). thermofisher.com

Quality assurance measures include the routine analysis of quality control (QC) samples, such as laboratory control samples, method blanks, and matrix spikes. epa.gov Method blanks are analyzed to check for contamination introduced during the analytical process. jst.go.jp Laboratory control samples, which are clean matrices spiked with a known concentration of the analyte, are used to monitor the performance of the method. epa.gov Participation in proficiency testing programs is also an important aspect of external quality control. researchgate.netfapas.com

Regulatory guidelines, such as those from the U.S. EPA, provide detailed procedures for method validation and quality assurance for the analysis of organochlorine pesticides. epa.govepa.gov These guidelines specify requirements for calibration, quality control checks, and data acceptance criteria. epa.gov

Ecological Implications and Ecotoxicological Research Focus

Impact on Terrestrial and Aquatic Ecosystems

Gamma-Chlordene, a significant constituent of the technical-grade insecticide chlordane (B41520), has demonstrated considerable and lasting impacts on both terrestrial and aquatic ecosystems. who.intwho.int Its persistence in the environment, coupled with its tendency to adsorb to soil and sediment particles, leads to long-term contamination and exposure for a wide range of organisms. who.intepa.gov

In terrestrial environments, gamma-chlordane's primary impact stems from its stability and persistence in soil. who.int It can be slowly taken up by plants grown in contaminated soil, introducing it into the terrestrial food web. who.int While significant migration through the soil profile into groundwater is generally limited due to its strong adsorption to soil particles, runoff from treated soils can transport it into surface waters. who.int Earthworms have been identified as being highly susceptible to chlordane, which poses a significant long-term hazard to soil health and the organisms that depend on it. who.int

In aquatic ecosystems, gamma-chlordane entering through runoff quickly partitions from the water column and adsorbs to bottom sediments, where it can persist for extended periods. who.intepa.gov This makes it a long-term source of contamination for benthic organisms. Studies have shown that chlordane can be highly toxic to aquatic invertebrates. For instance, research on Daphnia magna revealed significant adverse effects on survival and reproduction at low concentrations. oup.com The bioconcentration of chlordane in aquatic organisms is a major concern, as it can accumulate in fatty tissues. who.intoup.com Fish are particularly vulnerable to bioaccumulation, with studies showing significant levels of chlordane and its metabolites in their tissues. vliz.benih.gov This accumulation poses a threat not only to the fish themselves but also to predators higher up the food chain, including birds and mammals that consume contaminated fish.

A field experiment on an intertidal sandflat demonstrated the persistence of chlordane, with a significant portion remaining in the sediment over a period of 106 days. cdc.gov The study also highlighted that the primary decrease in concentration occurred in the top layer of sediment, where biological activity and transport are most pronounced. cdc.gov Another study on bivalves in a marine environment found that the introduction of technical chlordane led to a significant decline in the density of suspension and deposit-feeding bivalves, particularly affecting juvenile populations. int-res.com This indicates that gamma-chlordane can have direct and detrimental effects on the population structure of key invertebrate species in marine ecosystems.

The following table summarizes the findings of a study on the impact of technical chlordane on marine bivalve populations:

| Species | Initial Density (individuals/m²) | Density after Chlordane Exposure (individuals/m²) | Percentage Decrease | Primary Life Stage Affected |

| Chione stutchburyi | Not Specified | Decreased to ~30% of initial density | ~70% | Juveniles (0.5 to 2.5 mm) |

| Tellina liliana | Not Specified | Decreased to ~40% of initial density | ~60% | Juveniles (0.5 to 2.5 mm) |

Data sourced from a field trial on the impact of technical chlordane on marine infauna. int-res.com

Trophic Cascade Effects and Ecosystem Perturbations

The bioaccumulation of gamma-chlordane in individual organisms can lead to biomagnification through the food web, causing trophic cascade effects and broader ecosystem perturbations. sfu.cabritannica.com A trophic cascade is an ecological phenomenon where the alteration of a population at one trophic level results in reciprocal changes in populations at other trophic levels. britannica.com The introduction of a persistent and toxic substance like gamma-chlordane can initiate such a cascade by impacting the health, reproduction, and survival of key species. oup.com

As gamma-chlordane accumulates in lower-level organisms such as invertebrates and small fish, it is transferred to their predators at higher concentrations. oup.comnih.gov This can lead to a decline in predator populations due to direct toxicity or reproductive impairment. The removal or reduction of a top predator can, in turn, lead to an increase in the population of its prey, which can then overgraze on primary producers, leading to significant changes in the ecosystem's structure and function. britannica.com

For example, the high toxicity of chlordane to aquatic invertebrates like Daphnia magna can reduce their populations. oup.com Since these organisms are a crucial food source for many young fish, a decline in their numbers can negatively impact fish populations, which can then affect their predators. igi-global.com

Research has demonstrated the potential for organochlorine pesticides to biomagnify in aquatic food webs. vliz.benih.gov A study in the Scheldt estuary found that trophic magnification factors (TMFs) for several organochlorine compounds, including chlordane-related compounds, were greater than one, indicating biomagnification. vliz.be Similarly, a study in the White Sea found strong correlations between the concentrations of chlordane-related compounds and the trophic level of organisms, further supporting the concept of biomagnification. nih.gov

The following table presents trophic magnification factors (TMFs) for selected organochlorine compounds from a study in the Scheldt estuary, illustrating the potential for biomagnification:

| Compound | Trophic Magnification Factor (TMF) |

| γ-HCH | 0.64 |

| PCB 194 | 1.60 |

Data sourced from a study on the bioaccumulation of persistent organic pollutants in the Scheldt estuary. vliz.be A TMF greater than 1 indicates biomagnification.

The disruption of these intricate food web dynamics by gamma-Chlordene can lead to a loss of biodiversity and alter fundamental ecosystem processes. igi-global.com The long-term presence of this contaminant in ecosystems means that these perturbations can be sustained over long periods, leading to lasting ecological damage.

Environmental Risk Assessment Frameworks

Environmental risk assessment frameworks are systematic processes used to evaluate the potential adverse effects of chemical substances on the environment. vliz.be For a persistent and bioaccumulative compound like gamma-chlordane, these frameworks are essential for understanding its potential for harm and for informing regulatory decisions. sfu.canih.gov The risk assessment process for chemicals typically involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. vliz.be

Hazard Identification: This step involves identifying the potential adverse effects a substance can cause. For gamma-chlordane, this includes its high toxicity to aquatic invertebrates and its potential for bioaccumulation and biomagnification. who.intoup.com It is also recognized as a persistent organic pollutant (POP). sfu.ca

Dose-Response Assessment: This step quantifies the relationship between the dose of a substance and the incidence of adverse effects. For gamma-chlordane, studies have determined the concentrations that cause mortality or reproductive effects in organisms like Daphnia magna. oup.com For example, the 48-hour effective concentration immobilizing 50% of Daphnia magna (EC50) was found to be 13.4 µg/L. oup.com

Exposure Assessment: This step evaluates the extent of exposure of ecosystems and their components to the substance. This involves measuring or modeling the concentrations of gamma-chlordane in different environmental compartments, such as soil, water, sediment, and biota. cdc.govfrontiersin.org Its persistence and tendency to adsorb to sediment mean that long-term exposure of benthic communities is a key consideration. who.intepa.gov

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and magnitude of adverse effects occurring in the environment. vliz.be For gamma-chlordane, the risk characterization would conclude that it poses a significant risk to aquatic ecosystems due to its toxicity, persistence, and potential for biomagnification. oup.comnih.gov

Risk assessments for pesticide mixtures are also crucial, as organisms in the environment are often exposed to multiple chemicals simultaneously. nih.gov The combined effects of these mixtures can be greater than the effects of individual compounds. nih.gov Frameworks that consider the cumulative risk of such mixtures are therefore essential for a comprehensive understanding of the environmental threat posed by contaminants like gamma-chlordane.

Future Research Directions and Knowledge Gaps

Elucidation of Novel Degradation Pathways and Metabolites

While the primary metabolic pathways of chlordane (B41520) are generally understood, there are still gaps in our knowledge regarding the full spectrum of its degradation products and the novel pathways through which they are formed. The primary oxidative metabolite of both technical chlordane and its isomers, cis- and trans-chlordane (B41516), is oxychlordane (B150180), which is known to be more toxic and bioaccumulative. epa.govnih.gov In mammals, gamma-chlordane can be metabolized into more hydrophilic products that are largely excreted. inchem.org For instance, rats administered with gamma-chlordane were found to excrete hydrophilic metabolites in their feces. inchem.org

In plant systems, the degradation of gamma-chlordane can lead to different products. For example, in white cabbage and carrots, three conversion products of gamma-chlordane were identified, one of which was chlordene (B1668713) chlorohydrin. who.int Another metabolite was identified as dihydroxy-beta-dihydroheptachlor. who.int The formation of these metabolites highlights the role of plants in the transformation of gamma-chlordane in the environment.

Microbial degradation also plays a crucial role in the breakdown of chlordane compounds. However, fundamental research on the specific degradation pathways and the resulting products is still limited. researchgate.net Some studies have identified metabolites such as 1-hydroxychlordene (B150176) and 1-hydroxy-2,3-epoxychlordene from the microbial degradation of related compounds like heptachlor (B41519), suggesting potential pathways for gamma-chlordane. academicjournals.org Further research is needed to fully elucidate the novel metabolites formed under various environmental conditions and by different microbial species.

| Parent Compound | Matrix/Organism | Metabolite(s) |

| gamma-Chlordane | Mammals (Rats) | Hydrophilic metabolites, Oxychlordane |

| gamma-Chlordane | Plants (White Cabbage, Carrots) | Chlordene chlorohydrin, Dihydroxy-beta-dihydroheptachlor |

| cis- and trans-Chlordane | Mammals | Oxychlordane, Dichlorochlordene |

| Heptachlor (related compound) | Fungi | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene |

Development of Advanced Remediation Strategies

The persistence of gamma-chlordane in the environment, particularly in soil, has prompted the development of various remediation strategies. These can be broadly categorized into chemical and biological approaches.

Chemical remediation methods that have been explored include alkaline hydrolysis and persulfate oxidation, although these have shown limited effectiveness for chlordane in soil. dtic.milresearchgate.net A more promising chemical method involves the use of ultrasonic waves in conjunction with iron (ultrasonic/Fe), which has been shown to achieve high removal efficiency for chlordane in soil with minimal secondary pollution. google.com Other advanced oxidation processes and nanoremediation, using materials like nanoscale zero-valent iron, are also emerging as potential strategies for the degradation of organochlorine pesticides. numberanalytics.comrsc.org

Biological remediation, or bioremediation, offers a more environmentally friendly approach. Composting with spent mushroom waste has shown promise as a long-term ex situ remediation strategy for chlordane-contaminated soil. dtic.milresearchgate.net The use of specific microbial consortia, particularly actinobacteria such as Streptomyces species, in slurry-bioreactors has demonstrated efficiency in removing chlordane from polluted soils. researchgate.netnih.gov These bacteria can utilize chlordane as a source of carbon and energy, leading to its degradation. Phytoremediation, which uses plants to remove, degrade, or contain contaminants, is another area of active research. mdpi.com Plants have been shown to uptake chlordane from the soil and translocate it to their shoots. dtic.milresearchgate.net

| Remediation Strategy | Type | Description |

| Alkaline Hydrolysis | Chemical | Limited effectiveness for aged chlordane in soil. dtic.milresearchgate.net |

| Persulfate Oxidation | Chemical | Not effective for chlordane in soil. dtic.milresearchgate.net |

| Ultrasonic/Fe | Chemical | High removal efficiency of chlordane from soil. google.com |

| Composting | Biological | Promising long-term ex situ strategy using spent mushroom waste. dtic.milresearchgate.net |

| Bioremediation with Actinobacteria | Biological | Use of Streptomyces consortia in slurry-bioreactors to remove chlordane. nih.gov |

| Phytoremediation | Biological | Plants can uptake and translocate chlordane from soil. dtic.milresearchgate.net |

Long-Term Monitoring and Global Transport Modeling

Due to its persistence and potential for long-range atmospheric transport, long-term monitoring of gamma-chlordane and its related compounds is essential, even in remote regions far from its original application sites. noaa.govnih.gov Chlordane has been detected in the air of remote locations like the North Pacific Ocean and Antarctica, demonstrating its global distribution. nih.govcopernicus.org Volatilization from contaminated soils is a significant source of chlordane to the atmosphere. acs.org

Global transport models are crucial tools for understanding and predicting the movement of persistent organic pollutants (POPs) like chlordane. researchgate.netresearchgate.net These models help to estimate the characteristic travel distance of these chemicals and identify potential source and sink regions. researchgate.net For instance, modeling studies have shown the transport of chlordane from the southern United States to the Great Lakes region and the Arctic. researchgate.net

Long-term monitoring programs, such as the Global Atmospheric Passive Sampling (GAPS) network, provide valuable data on the atmospheric concentrations of chlordane on a global scale. researchgate.net These data, when integrated with transport models, can help to assess the effectiveness of international regulations like the Stockholm Convention on POPs and identify any remaining sources of chlordane to the environment. researchgate.net Continued monitoring and refinement of global transport models are necessary to track the long-term environmental fate of gamma-chlordane and ensure the protection of ecosystems worldwide.

Q & A

Q. What validated analytical methods are recommended for detecting gamma-Chlordene in environmental matrices?

Gamma-Chlordene is typically analyzed via gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). However, US regulatory standards for gamma-Chlordene are outdated, necessitating validation against modern EPA protocols (e.g., Method 8081B). Key steps include:

- Sample preparation : Use Soxhlet extraction with hexane/acetone (1:1 v/v) for solid matrices. For water, employ liquid-liquid extraction.

- Quality control : Include matrix spike recoveries (70-130% acceptable range) and blanks to assess cross-contamination.

- Detection limits : Report method detection limits (MDLs) using EPA-defined protocols (e.g., seven replicates of spiked samples) .

Q. How should researchers address low recovery rates in gamma-Chlordene extraction from sediment samples?

Low recoveries often stem from matrix interference or analyte degradation. Mitigation strategies:

Q. What are the critical parameters for chromatographic separation of gamma-Chlordene isomers?

Optimize GC conditions to resolve alpha- and gamma-Chlordene:

- Column : DB-5MS (30 m × 0.25 mm × 0.25 µm) with a temperature ramp from 60°C (1 min hold) to 300°C at 10°C/min.

- Carrier gas : Helium at 1.2 mL/min.

- Verification : Compare retention times with certified reference materials (CRMs) and monitor ion fragments (e.g., m/z 375 for gamma-Chlordene) .

Advanced Research Questions

Q. How can contradictory data on gamma-Chlordene’s environmental persistence be reconciled across studies?

Discrepancies often arise from varying experimental designs. To resolve:

- Meta-analysis : Normalize half-life data by temperature, pH, and organic carbon content using regression models.

- Controlled experiments : Replicate conflicting studies under standardized OECD 307 guidelines for aerobic soil degradation.

- Data triangulation : Cross-validate field measurements with lab-based microcosm studies .

Q. What experimental frameworks are suitable for assessing gamma-Chlordene’s synergistic toxicity with other organochlorines?

Use factorial design to evaluate interactions:

- Dose-response : Test binary mixtures (e.g., gamma-Chlordene + DDT) on model organisms (e.g., Daphnia magna) across 5-7 concentration levels.

- Statistical models : Apply Concentration Addition (CA) or Independent Action (IA) models to distinguish additive vs. synergistic effects.

- Omics integration : Pair toxicity assays with transcriptomic profiling to identify mechanistic pathways .

Q. How should legacy data from discontinued gamma-Chlordene regulatory standards be integrated into contemporary risk assessments?

- Data recalibration : Use probabilistic methods (e.g., Monte Carlo simulations) to adjust historical detection limits to current instrument sensitivity.

- Uncertainty quantification : Report 95% confidence intervals for extrapolated values.

- Regulatory alignment : Cross-reference with EU’s Water Framework Directive (WFD) thresholds if US standards are unavailable .

Methodological Best Practices

Designing longitudinal studies for gamma-Chlordene bioaccumulation in aquatic ecosystems :

- Sampling protocol : Collect water, sediment, and biota (e.g., bivalves) quarterly for 2+ years.

- Normalization : Express tissue concentrations on lipid-weight basis.

- Temporal trends : Use autoregressive integrated moving average (ARIMA) models to account for seasonal variability .

Optimizing derivatization techniques for gamma-Chlordene metabolite identification in human biomonitoring :

- Derivatization reagents : Use BSTFA + 1% TMCS for silylation of hydroxylated metabolites.

- Fragmentation patterns : Confirm structures via MS/MS with collision-induced dissociation (CID).

- Ethical compliance : Obtain IRB approval for human serum/urine sample collection .

Data Interpretation and Reporting

Addressing non-detects in gamma-Chlordene datasets :

Validating computational models for gamma-Chlordene photodegradation kinetics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.